Methylnaltrexone bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
73232-52-7 |
|---|---|
Molecular Formula |
C21H26BrNO4 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
(3S,4R,4aR,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21+,22+;/m1./s1 |
InChI Key |
IFGIYSGOEZJNBE-XVNANEFHSA-N |
SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
Isomeric SMILES |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
Appearance |
Solid powder |
Other CAS No. |
916055-92-0 73232-52-7 |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one methyl-naltrexone hydrobromide methylnaltrexone methylnaltrexone bromide morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)- morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)- morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)- MRZ 2663BR MRZ-2663 N-methylnaltrexone bromide naltrexone MB naltrexone methobromide naltrexone methylbromide naltrexonium methiodide quaternary ammonium naltrexone relisto |
Origin of Product |
United States |
Historical and Foundational Research on Methylnaltrexone Bromide
Inception of Peripherally Acting Opioid Antagonists (PAMORAs) Research
The development of peripherally acting µ-opioid receptor antagonists (PAMORAs) arose from a pressing clinical need to manage the adverse effects of opioid analgesics without compromising their pain-relieving capabilities. dovepress.comdovepress.com Opioids exert their effects by binding to receptors in both the central nervous system (CNS) and peripheral tissues. nih.gov While their action on µ-opioid receptors in the CNS produces potent analgesia, the stimulation of these same receptors in the gastrointestinal tract frequently leads to debilitating side effects, most notably opioid-induced constipation (OIC). wikipedia.orgnih.gov This condition results from decreased gut motility and secretions. dovepress.comwikipedia.org
For many years, the primary tools to counteract opioid effects were antagonists like naloxone (B1662785) and naltrexone (B1662487). nih.govnih.gov However, these agents act systemically, meaning they cross the blood-brain barrier and reverse both the peripheral side effects and the essential central analgesia, which is often an unacceptable trade-off for patients requiring long-term pain management. nih.gov This limitation created a clear therapeutic gap and spurred research into a new class of antagonists that could selectively target peripheral opioid receptors. nih.gov The goal was to design a molecule that could block opioid effects in the gut but was unable to enter the brain, thus preserving the central analgesic effect. dovepress.comwikipedia.org This concept laid the groundwork for the research that would eventually lead to the first approved PAMORA, Methylnaltrexone (B1235389) bromide. wikipedia.org
Early Scientific Investigations and Discovery of Methylnaltrexone Bromide
The pivotal moment in the development of this compound occurred in 1979, driven by the research of Dr. Leon Goldberg, a pharmacologist at the University of Chicago. wikipedia.orgrelistor.comuchicagomedicine.org Dr. Goldberg was personally motivated after witnessing a friend with cancer suffer more from the severe constipation caused by morphine than from the cancer pain itself. uchicagomedicine.org This experience focused his research on creating an opioid antagonist that would not interfere with centrally-mediated pain relief. relistor.com
The key scientific innovation was the chemical modification of the known opioid antagonist, naltrexone. relistor.comuchicagomedicine.org Researchers had previously screened numerous opioid-like molecules, many of which were shelved for their lack of analgesic properties. wikipedia.org Among these was a group of compounds synthesized by Boehringer Ingelheim that, due to their size and charge, were theorized to have limited ability to cross the blood-brain barrier. wikipedia.org Dr. Goldberg's work involved creating a quaternary ammonium (B1175870) cation derivative of naltrexone through a process of N-methylation. wikipedia.orgnih.gov This addition of a methyl group to the nitrogen atom gives the molecule a permanent positive charge and increases its polarity. nih.govyoutube.com
This structural change is crucial to its function. The resulting compound, N-methyl-naltrexone, or Methylnaltrexone, is restricted from passing through the tightly sealed blood-brain barrier due to its charge and size. wikipedia.orgnih.gov Consequently, it acts as a selective antagonist at peripheral µ-opioid receptors, primarily those in the gastrointestinal tract, while sparing the opioid receptors in the brain responsible for analgesia. nih.govnih.gov The compound was developed as a bromide salt, leading to the full chemical name, this compound. nih.gov
Evolution of Research into this compound’s Pharmacological Profile
Following its initial synthesis, this compound underwent extensive preclinical and clinical investigation to characterize its pharmacological effects. Research continued through the 1980s and 1990s at the University of Chicago and later by pharmaceutical companies Progenics and Wyeth. wikipedia.orgpatsnap.com
Early preclinical studies provided the essential proof of concept. A landmark 1982 paper by Russell et al. was the first to report that in animal models, Methylnaltrexone could prevent the gastrointestinal effects of opioids without affecting centrally mediated analgesia. wikipedia.org Subsequent investigations confirmed this selective action on other smooth muscles of the GI tract and also demonstrated its ability to block opioid-induced suppression of the cough reflex without reversing pain control. wikipedia.orgresearchgate.net Rodent studies using charcoal meals to track GI transit time further validated its efficacy in counteracting opioid-induced constipation. wikipedia.org
Research also expanded to explore other potential applications. Studies in canine models showed that Methylnaltrexone could block the emetic (vomiting) effects of opioids, suggesting its action on the chemoreceptor trigger zone. wikipedia.orgresearchgate.net Further research elucidated its pharmacokinetic profile, showing it has a terminal half-life of approximately 8-9 hours and is eliminated through both renal and fecal routes with minimal metabolism. nih.gov This predictable pharmacokinetic behavior, combined with its targeted mechanism, solidified its potential as a therapeutic agent. nih.govnih.gov
The culmination of this decades-long research effort was the regulatory approval of this compound, first by Health Canada and then by the U.S. Food and Drug Administration (FDA) in April 2008. wikipedia.orgwikipedia.org
Molecular and Cellular Pharmacology of Methylnaltrexone Bromide
Opioid Receptor Binding and Selectivity Profiles
Methylnaltrexone (B1235389) bromide is a peripherally acting mu-opioid receptor antagonist. wikipedia.orgpatsnap.com Its primary mechanism involves selectively blocking mu-opioid receptors, particularly in the gastrointestinal (GI) tract. patsnap.com This selective antagonism is crucial for its therapeutic action.
Mu-Opioid Receptor Antagonism Mechanisms
Methylnaltrexone acts as a competitive antagonist at mu-opioid receptors. patsnap.comnih.gov This means it binds to the same receptors as opioid agonists but does not activate them, thereby preventing or reversing the effects of the agonists. patsnap.com The affinity of methylnaltrexone for the mu-opioid receptor is significant, with an inhibition constant (Ki) reported to be 28 nM. europa.eu This strong binding affinity allows it to effectively displace opioid agonists from peripheral mu-opioid receptors, such as those in the gut, leading to a restoration of normal gastrointestinal motility and secretion. patsnap.com
The antagonism of mu-opioid receptors in the gastrointestinal tract counteracts the effects of opioids that lead to constipation, such as reduced GI motility and increased fluid absorption. patsnap.com By blocking these receptors, methylnaltrexone helps to restore the coordinated contractions that move contents through the digestive system. patsnap.com
Kappa and Delta Opioid Receptor Interaction Research
Research indicates that methylnaltrexone has a lower affinity for kappa-opioid receptors compared to mu-opioid receptors. In vitro studies have shown that methylnaltrexone has an 8-fold lower potency for kappa-opioid receptors, with a Ki of 230 nM. europa.eu It also demonstrates a much-reduced affinity for delta-opioid receptors. europa.eu
One study evaluated the effects of methylnaltrexone on brainstem unitary responses induced by mu, kappa, and delta opioid agonists. nih.gov The results showed that methylnaltrexone competitively antagonized the effects of the mu-opioid agonist DAMGO. nih.gov It also reversed the neuronal responses induced by the kappa-opioid agonist U-50,488H, but at a significantly higher concentration. nih.gov However, the inhibitory responses induced by the delta-opioid agonist DPDPE could not be reversed by methylnaltrexone in the tested concentration range. nih.gov
Another study investigating opioid-induced hypothermia in mice found that methylnaltrexone produced a weak potentiation of the hypothermic effects induced by the mu-agonist fentanyl and the kappa-agonist U50,488H, while it significantly attenuated the hypothermia induced by the delta-agonist SNC80. nih.gov These findings suggest a complex interaction with different opioid receptor subtypes.
Determinants of Peripheral Restriction
The peripheral action of methylnaltrexone is a key characteristic that distinguishes it from other opioid antagonists like naltrexone (B1662487). wikipedia.orgdrugbank.com This is primarily due to its chemical structure, which limits its ability to cross the blood-brain barrier.
Quaternary Amine Structure and Blood-Brain Barrier Permeability Studies
Methylnaltrexone is a quaternary amine derivative of naltrexone. nih.govgoogle.com The addition of a methyl group to the nitrogen atom results in a permanent positive charge, forming a quaternary ammonium (B1175870) cation. wikipedia.orgpatsnap.comwikipedia.org This positive charge increases the polarity and reduces the lipid solubility of the molecule compared to its tertiary amine precursor, naltrexone. wikipedia.orgnih.govgoogle.com
The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). Due to its increased polarity and low lipid solubility, methylnaltrexone has a restricted ability to cross this barrier. wikipedia.orgpatsnap.comnih.govresearchgate.net Studies have shown that because of its quaternary amine structure, methylnaltrexone is too polar to readily diffuse across the blood-brain barrier. nih.gov Furthermore, it has been found that methylnaltrexone and its metabolites are not substrates for P-glycoprotein, an efflux transporter that removes many drugs from the brain. nih.gov
However, some research in mice has suggested that methylnaltrexone can cross the blood-brain barrier to some extent and may be demethylated to naltrexone, which can then enter the CNS. nih.gov In contrast, studies in humans have consistently demonstrated that at clinically effective doses, methylnaltrexone does not cross the blood-brain barrier to a significant extent. nih.govgoogle.com
Impact on Central Nervous System Opioid Receptor Functionality
Due to its limited ability to cross the blood-brain barrier, methylnaltrexone does not significantly affect the function of opioid receptors in the central nervous system. wikipedia.orgpatsnap.comdrugbank.com This means it does not reverse the central analgesic effects of opioids or precipitate opioid withdrawal symptoms in patients. wikipedia.orgdrugbank.comnih.gov
Clinical studies have consistently shown that treatment with methylnaltrexone does not lead to significant changes in pain scores or signs of opioid withdrawal. nih.govdovepress.com Even in patients with brain metastases, where the integrity of the blood-brain barrier may be compromised, methylnaltrexone did not appear to alter the central nervous system effects of opioids. d-nb.info The stability of daily opioid dosage and pain intensity scores has been observed in patients receiving oral methylnaltrexone. dovepress.com This preservation of central analgesia is a critical aspect of its clinical utility, allowing for the management of peripheral side effects of opioids without compromising pain control. patsnap.comnih.gov
Receptor-Mediated Signaling Pathways and Functional Antagonism
Methylnaltrexone's functional antagonism at peripheral mu-opioid receptors leads to the reversal of opioid-induced effects, primarily in the gastrointestinal tract. nih.govspringermedizin.de Opioids binding to mu-receptors in the gut inhibit peristalsis and intestinal fluid secretion, leading to constipation. patsnap.comedis.at
By competitively blocking these receptors, methylnaltrexone prevents the downstream signaling pathways initiated by opioid agonists. patsnap.com This restores gastrointestinal motility and fluid secretion. patsnap.com The functional consequence is an increase in bowel movements and relief from constipation without affecting the centrally mediated analgesic effects of opioids. patsnap.comnih.gov
Interestingly, some research suggests that methylnaltrexone may have effects beyond the simple blockade of opioid receptors. One study indicated that methylnaltrexone might have a direct effect on cellular targets related to the morphine receptor, independent of its antagonistic activity. springermedizin.denih.gov Another study found that the synergistic effect of methylnaltrexone on endothelial cells was not mediated by mu-opioid receptors and could not be replicated by naloxone (B1662785) or naltrexone. nih.gov These findings hint at more complex, non-opioid receptor-mediated roles for methylnaltrexone that are still being investigated. nih.gov
Opioid Receptor Binding Affinity of Methylnaltrexone
| Receptor Subtype | Inhibition Constant (Ki) |
|---|---|
| Mu-Opioid Receptor | 28 nM europa.eu |
| Kappa-Opioid Receptor | 230 nM europa.eu |
| Delta-Opioid Receptor | Much reduced affinity europa.eu |
In Vitro Receptor Activation and Inhibition Studies
In vitro studies have been instrumental in elucidating the receptor binding profile and antagonist activity of methylnaltrexone bromide. These studies consistently demonstrate that methylnaltrexone is a selective antagonist of the mu (μ)-opioid receptor. europa.eueuropa.eueuropa.eu
Research has shown that this compound exhibits a strong affinity for the μ-opioid receptor, with a reported inhibition constant (Ki) of 28 nM. europa.eueuropa.eueuropa.eueuropa.eu Its potency at the kappa (κ)-opioid receptor is significantly lower, approximately 8-fold less than its affinity for the μ-receptor, with a Ki of 230 nM. europa.eueuropa.eueuropa.eueuropa.eu The compound has a much-reduced affinity for the delta (δ)-opioid receptor. europa.eueuropa.eueuropa.eueuropa.eu Some studies have indicated a 120-fold lower potency at the δ-opioid receptor compared to the μ-receptor. nih.gov
The following table summarizes the receptor binding affinities of this compound from various in vitro studies:
| Opioid Receptor Subtype | Inhibition Constant (Ki) | Selectivity vs. μ-receptor |
| Mu (μ) | 28 nM europa.eueuropa.eueuropa.eueuropa.eu | - |
| Kappa (κ) | 230 nM europa.eueuropa.eueuropa.eueuropa.eu | 8-fold less potent europa.eueuropa.eueuropa.eumedsafe.govt.nz |
| Delta (δ) | Much reduced affinity europa.eueuropa.eueuropa.eueuropa.eu | 120-fold lower potency nih.gov |
Data from in vitro studies.
Methylnaltrexone acts as a competitive antagonist at opioid receptors. medsafe.govt.nz This means it binds to the receptor at the same site as opioid agonists but does not activate the receptor, thereby blocking the effects of the agonist. While primarily classified as a pure antagonist, some research suggests that methylnaltrexone may exhibit weak partial agonist activity at μ- and κ-opioid receptors. nih.govopenaccessjournals.com
Functionally, in vitro models using isolated animal tissues have demonstrated the effects of methylnaltrexone. For instance, it has been shown to reverse the morphine-induced inhibition of gut contractility in isolated guinea-pig ileum and human small intestine. nih.gov
In Vitro and Preclinical Studies of Methylnaltrexone Bromide on Physiological Systems
Gastrointestinal System Pharmacodynamics
The primary focus of preclinical research on methylnaltrexone (B1235389) bromide has been its impact on the gastrointestinal (GI) tract, where opioid-induced side effects, such as constipation, are predominantly manifested. nih.gov
Effects on Opioid-Mediated Gastrointestinal Motility and Transit
Opioids are well-known to inhibit gastrointestinal motility and delay transit time, leading to constipation. fda.gov Preclinical studies in various animal models have consistently demonstrated the ability of methylnaltrexone bromide to counteract these effects.
In rats, this compound has been shown to dose-dependently inhibit the delay in gastrointestinal transit time induced by opioids. fda.gov This effect is attributed to its antagonism of mu-opioid receptors located in the gut wall. nih.gov Early studies revealed that methylnaltrexone could reverse opioid-induced inhibition of gastrointestinal transit in rats without affecting the central analgesic effects of the opioid. researchgate.net This selective peripheral action is a key characteristic of the compound. researchgate.net
The effectiveness of methylnaltrexone in antagonizing opioid-induced inhibition of gastrointestinal motility has been demonstrated across various smooth muscles of the GI tract. wikipedia.org These preclinical findings provided a strong rationale for its development for the treatment of opioid-induced constipation. nih.govresearchgate.net
Table 1: Summary of Preclinical Studies on Methylnaltrexone and GI Motility
| Animal Model | Opioid Used | Key Finding |
|---|---|---|
| Rat | Morphine | Methylnaltrexone dose-dependently inhibited morphine-induced delay in GI transit. fda.gov |
| Rat | Not Specified | Methylnaltrexone antagonized opioid-induced inhibition of GI transit without affecting analgesia. researchgate.net |
| Guinea Pig | Not Specified | Characterized the pharmacological profile of methylnaltrexone in guinea pig ileum tissue. nih.gov |
Modulation of Enteric Nervous System Function
The enteric nervous system (ENS), often referred to as the "brain in the gut," is a complex network of neurons that governs virtually all aspects of digestive function, including motility and secretion. edis.ateuropeanreview.org Opioids exert their effects on the GI tract primarily by acting on mu-opioid receptors within the ENS. nih.govphysiology.org
Activation of these receptors by opioids inhibits the release of key neurotransmitters, such as acetylcholine (B1216132), which are crucial for propulsive muscle contractions. hospitalpharmacyeurope.com This leads to decreased peristalsis and constipation. edis.atnih.gov Methylnaltrexone, by acting as an antagonist at these peripheral opioid receptors, can modulate the function of the ENS. edis.at
Preclinical evidence suggests that methylnaltrexone can enhance neurogenic contractions in isolated human small intestine, indicating its ability to counteract the inhibitory effects of opioids on the ENS. edis.at By blocking the opioid-induced inhibition of neurotransmitter release, methylnaltrexone helps to normalize gut function. edis.athospitalpharmacyeurope.com The ENS contains endogenous opioid peptides that play a role in dampening peristaltic activity, and antagonists like methylnaltrexone can counteract this effect. edis.at
Research on Gut Secretion and Sphincter Activity
Opioids not only affect gut motility but also influence intestinal fluid secretion and sphincter function. hospitalpharmacyeurope.comnih.gov They inhibit the secretion of water and electrolytes into the intestinal lumen, leading to harder, drier stools. hospitalpharmacyeurope.com Furthermore, opioids can increase the tone of various GI sphincters, which can impede the passage of intestinal contents. hospitalpharmacyeurope.comopenaccessjournals.com
Preclinical research indicates that methylnaltrexone can address these opioid-induced effects. By antagonizing peripheral opioid receptors, methylnaltrexone can counteract the opioid-induced inhibition of acetylcholine release, thereby helping to normalize chloride and fluid secretion into the gut. hospitalpharmacyeurope.com In theory, opioid antagonists like methylnaltrexone are also expected to normalize the coordination of sphincter function, which is disrupted by opioids. hospitalpharmacyeurope.com
Investigations in Non-Gastrointestinal Peripheral Systems
While the primary focus has been on the gastrointestinal system, the effects of methylnaltrexone on other peripheral systems have also been investigated.
Peripheral Sensory Neuron Opioid Receptor Research
Opioid receptors are present on peripheral sensory nerve fibers. nih.gov There is evidence that a significant portion of opioid analgesia, particularly in inflammatory conditions, can be mediated by these peripheral opioid receptors. wikipedia.org
Animal Models of Opioid-Induced Peripheral Effects
A variety of animal models have been instrumental in characterizing the preclinical profile of this compound. These models have been crucial for demonstrating the separation of its peripheral and central effects.
In a canine model, methylnaltrexone was shown to block opioid-induced emesis (vomiting), another peripherally mediated side effect. wikipedia.org Studies in rats have been fundamental in establishing its ability to reverse opioid-induced delays in gastrointestinal transit without affecting centrally mediated analgesia. researchgate.net These preclinical models have consistently supported the concept that a peripherally restricted opioid antagonist can alleviate the undesirable side effects of opioids in the gut and other peripheral tissues while preserving their essential pain-relieving actions in the central nervous system. nih.gov
Antagonism of Opioid-Induced Gastrointestinal Stasis in Preclinical Species
Preclinical studies in various animal models have demonstrated the efficacy of methylnaltrexone in counteracting opioid-induced inhibition of gastrointestinal motility. researchgate.netresearchgate.net These studies have consistently shown that methylnaltrexone acts exclusively at peripheral opioid receptors. researchgate.net
In early in vitro studies, this compound was shown to prevent the inhibition of electrically induced contractions in guinea pig ileum caused by morphine. hpfb-dgpsa.ca A concentration of 15 nM was effective in this model, and a concentration of 100 nM was found to be 70% effective in blocking morphine's effects. hpfb-dgpsa.ca
In vivo studies in rats have further substantiated these findings. Pretreatment with this compound was found to inhibit the slowing of gastrointestinal transit time induced by morphine. hpfb-dgpsa.ca Subcutaneous doses ranging from 1 to 30 mg/kg were significantly active in antagonizing the effects of morphine on GI transit. hpfb-dgpsa.ca Another study established a median effective dose (ED₅₀) of 2.5 mg/kg for this effect. hpfb-dgpsa.ca
A study in healthy male New Zealand White rabbits investigated the effects of buprenorphine and methylnaltrexone on gastrointestinal transit. nih.gov The time to the first appearance of administered barium-filled spheres was significantly longer in the buprenorphine group compared to the control and methylnaltrexone groups. nih.gov However, the co-administration of methylnaltrexone at 1 mg/kg did not alleviate the buprenorphine-induced decrease in food and water consumption or the prolongation of gastrointestinal transit time in this particular study. nih.gov
Table 1: Effect of this compound on Opioid-Induced Gastrointestinal Stasis in Preclinical Models
| Species | Opioid Used | This compound Administration | Outcome |
| Guinea Pig (in vitro) | Morphine | 15 nM - 100 nM | Prevented inhibition of electrically induced gut contractions. hpfb-dgpsa.ca |
| Rat | Morphine | 1 - 30 mg/kg SC | Inhibited morphine-induced slowing of GI transit time. hpfb-dgpsa.ca |
| Rabbit | Buprenorphine | 1 mg/kg SC | Did not alleviate buprenorphine-induced GI stasis. nih.gov |
Studies on Opioid Analgesia Preservation in Animal Models
A key feature of this compound is its ability to reverse the peripheral side effects of opioids without compromising their central analgesic effects. researchgate.netnih.govnih.gov This is attributed to its restricted ability to cross the blood-brain barrier. openaccessjournals.comhpfb-dgpsa.ca
Numerous studies in various animal species have confirmed that systemic administration of this compound does not interfere with opioid-induced analgesia at doses that are effective in relieving gastrointestinal side effects. hpfb-dgpsa.ca For instance, this compound did not block morphine-induced analgesia in the mouse hot plate test, the rat hot plate test, the rat tail flick assay, and the guinea pig toe pinch test. hpfb-dgpsa.ca
It is important to note that some reports have indicated that very high doses of this compound can reverse opioid analgesia in rodents. hpfb-dgpsa.ca This might be partially explained by the ability of rodents to demethylate this compound to naltrexone (B1662487) at a low rate, a metabolite that can cross the blood-brain barrier. hpfb-dgpsa.ca However, this demethylation process is very low in dogs and virtually non-existent in humans. hpfb-dgpsa.ca
Table 2: Studies on the Preservation of Opioid Analgesia by this compound in Animal Models
| Animal Model | Analgesic Test | Opioid Used | This compound Administration | Effect on Analgesia |
| Mouse | Hot Plate Test | Morphine | 10 mg/kg SC | No blockade of analgesia. hpfb-dgpsa.ca |
| Rat | Hot Plate Test | Morphine | 10, 30, 100, or 300 mg/kg IP; 1, 4, 8, 16, 30, or 60 mg/kg SC | No blockade of analgesia. hpfb-dgpsa.ca |
| Rat | Tail Flick Assay | Morphine | 10 mg/kg SC | No blockade of analgesia. hpfb-dgpsa.ca |
| Guinea Pig | Toe Pinch Test | Morphine | 0.8, 1.6, or 2 mg/kg IP | No blockade of analgesia. hpfb-dgpsa.ca |
Blood-Brain Barrier Penetration Studies in Animal Models (e.g., rhesus macaques, rats)
The limited ability of this compound to cross the blood-brain barrier is a cornerstone of its pharmacological profile. europa.euopenaccessjournals.comnih.gov This is due to its chemical structure as a quaternary amine, which imparts a positive charge and increases its polarity and reduces lipid solubility, thereby restricting its passage into the central nervous system. hpfb-dgpsa.ca
Studies in rats have shown that the penetration of methylnaltrexone into the brain is restricted. researchgate.net
A pharmacokinetic study in healthy juvenile male rhesus macaques further explored this phenomenon. nih.govnih.gov Following a subcutaneous administration of a 0.15-mg/kg dose, the peak serum concentration of methylnaltrexone was 114 ± 44 ng/mL at 0.25 hours. nih.govnih.gov While methylnaltrexone was detected in the cerebrospinal fluid (CSF), the peak concentration was significantly lower at 0.34 ± 0.07 ng/mL. nih.govnih.gov This demonstrates that although a minute amount of methylnaltrexone may cross the blood-brain barrier, the levels in the central nervous system are substantially lower than in the periphery. nih.gov
Table 3: Blood-Brain Barrier Penetration of this compound in Animal Models
| Animal Model | Administration Route | Peak Serum Concentration | Peak Cerebrospinal Fluid (CSF) Concentration | Conclusion |
| Rat | Not specified | Not specified | Not specified | Penetration into the brain was restricted. researchgate.net |
| Rhesus Macaque | 0.15 mg/kg SC | 114 ± 44 ng/mL | 0.34 ± 0.07 ng/mL | MNTX crosses the BBB in very small amounts, significantly lower than serum concentrations. nih.govnih.gov |
Pharmacokinetic and Biotransformation Research of Methylnaltrexone Bromide
Absorption and Distribution Dynamics in Biological Systems
Methylnaltrexone (B1235389) bromide's absorption into the systemic circulation varies significantly with the route of administration. Following subcutaneous injection, methylnaltrexone is rapidly absorbed, reaching peak plasma concentrations (Cmax) at approximately 0.5 hours. fda.gov For oral administration of a 450 mg tablet, the peak concentration is reached more slowly, at about 1.5 hours. fda.gov
Studies in healthy subjects receiving a single 450 mg oral dose showed a Cmax of 48.1 ng/mL and an area under the plasma concentration-time curve (AUC) of 382 ng·hr/mL. fda.gov However, exposure in patients with opioid-induced constipation (OIC) was found to be approximately 27% lower than in healthy subjects. fda.gov There is no significant accumulation of the drug in the body following once-daily dosing for seven consecutive days. fda.gov
The presence of food has a notable impact on the absorption of oral methylnaltrexone. fda.govfda.gov Administration with a high-fat breakfast resulted in a 60% decrease in Cmax and a 43% reduction in AUC. fda.govfda.gov It also delayed the time to reach peak concentration by 2 hours. fda.govfda.gov The absolute bioavailability of orally administered methylnaltrexone bromide has not been determined. fda.gov
Methylnaltrexone exhibits low binding to human plasma proteins, with the bound fraction ranging from 11.0% to 15.3%. fda.govdrugbank.com Its major metabolites show slightly higher, yet still moderate, binding affinity. fda.gov The binding of a drug to plasma proteins is a key determinant of its distribution and availability, as generally only the unbound fraction is pharmacologically active and available for metabolism and excretion. wikipedia.orgnih.gov
The in-vitro plasma protein binding for the primary metabolites has been quantified at various concentrations. fda.gov These findings are detailed in the table below.
Table 1: Human Plasma Protein Binding of Methylnaltrexone and its Metabolites
| Compound | Concentration (ng/mL) | Plasma Protein Binding (%) |
|---|---|---|
| Methylnaltrexone | - | 11.0 - 15.3 |
| Methylnaltrexone sulfate (B86663) (M2) | 1, 10, 50 | 17.3 - 28.9 |
| Methyl-6α-naltrexol (M4) | 1, 10, 50 | 20.8 - 29.4 |
| Methyl-6β-naltrexol (M5) | 1, 10, 50 | 30.3 - 41.3 |
Data sourced from FDA accessdata. fda.gov
Metabolic Pathways and Metabolite Characterization
Methylnaltrexone is minimally metabolized in humans, with the majority of the drug excreted unchanged. relistorhcp.comtandfonline.com The primary metabolic transformations involve two main pathways: sulfation and carbonyl reduction. drugbank.comnih.gov
Sulfation of the phenolic group leads to the formation of methylnaltrexone-3-sulfate (M2). nih.gov In vitro studies have identified sulfotransferase isoforms SULT2A1 and SULT1E1 as the enzymes responsible for catalyzing this reaction. fda.govnih.gov
The second major pathway is the reduction of the carbonyl group, which produces two stereoisomeric alcohols: methyl-6α-naltrexol (M4) and methyl-6β-naltrexol (M5). nih.gov This conversion is catalyzed by NADPH-dependent hepatic cytosolic enzymes belonging to the aldo-keto reductase (AKR) superfamily. nih.gov Specifically, AKR1C4 appears to play a major role, although multiple enzymes in the AKR1C subfamily may be involved. nih.gov N-demethylation to form naltrexone (B1662487) is not a significant metabolic pathway. drugbank.comnih.gov
Table 2: Primary Metabolic Pathways and Associated Enzymes for Methylnaltrexone
| Metabolic Pathway | Metabolite(s) Formed | Key Enzyme Systems |
|---|---|---|
| Sulfation | Methylnaltrexone-3-sulfate (M2) | Sulfotransferase (SULT) SULT1E1, SULT2A1 |
| Carbonyl Reduction | Methyl-6α-naltrexol (M4), Methyl-6β-naltrexol (M5) | Aldo-keto reductase (AKR) AKR1C Subfamily (notably AKR1C4) |
Data sourced from Tong et al. and FDA accessdata. fda.govnih.gov
Research indicates that methylnaltrexone has a very low potential for engaging in drug-drug interactions mediated by the cytochrome P450 (CYP450) enzyme system. relistorhcp.comnih.gov The CYP450 system is a primary driver of the metabolism of many drugs, and interactions involving these enzymes can lead to altered drug efficacy or toxicity. nih.gov
In vitro studies have demonstrated that methylnaltrexone does not significantly inhibit major CYP isozymes, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, or CYP3A4. nih.govnih.gov While it has been identified as a weak inhibitor of CYP2D6 in laboratory settings, this effect was not observed to be clinically significant in human studies. nih.govnih.gov Furthermore, the drug does not appear to induce CYP450 enzymes. nih.gov This lack of interaction means that methylnaltrexone is not metabolized through the CYP450 pathway and is unlikely to alter the plasma concentrations of other drugs that are substrates for these enzymes. relistorhcp.comnih.gov
Following administration, unchanged methylnaltrexone is the predominant drug-related component found in plasma. tandfonline.com However, several metabolites are formed in smaller quantities. The three primary metabolites identified in human plasma are methylnaltrexone-3-sulfate (M2), methyl-6α-naltrexol (M4), and methyl-6β-naltrexol (M5). tandfonline.com
In a study analyzing plasma after administration of radiolabeled methylnaltrexone, the parent drug accounted for 90.3% of plasma radioactivity at 0.25 hours post-dose, decreasing to 33% by 4 hours. tandfonline.com Over this period, the contribution of its metabolites increased. tandfonline.com
Table 3: Metabolite Profile in Human Plasma
| Compound | Percentage of Total Plasma Radioactivity |
|---|---|
| Methylnaltrexone-3-sulfate (M2) | 0.7 - 25.0% |
| Methyl-6α-naltrexol (M4) | 0.6 - 11.9% |
| Methyl-6β-naltrexol (M5) | 0.5 - 7.0% |
Data represents the range observed from 0.25 to 4 hours post-dose. Sourced from Rotshteyn et al. and Chandrasekaran et al. tandfonline.com
After oral administration of 450 mg methylnaltrexone tablets, the steady-state exposure (AUC) ratio of metabolites to the parent drug was 79% for M2, 38.5% for M4, and 21.4% for M5. fda.gov The metabolite profile in urine is similar to that in plasma, with about 82% of the total urinary radioactivity being the unchanged parent drug. tandfonline.com M2, M4, and M5 accounted for approximately 4.3%, 9.4%, and 2.6% of urinary radioactivity, respectively. tandfonline.com
Elimination and Excretion Mechanisms
The process by which methylnaltrexone is cleared from the body involves both renal and fecal routes, with the majority of the compound being expelled without metabolic alteration.
Methylnaltrexone is eliminated from the body primarily through the urine and, to a lesser extent, feces. drugbank.com Following intravenous administration, studies show that approximately half of the dose is excreted via the urine. drugbank.comwikipedia.org More precise measurements from a study involving radiolabeled methylnaltrexone after intravenous administration found that 53.6% of the dose was recovered in the urine, while 17.3% was recovered in the feces over a period of 168 hours. A significant portion of the drug, estimated at 85%, is excreted in its unchanged form, indicating that it undergoes limited metabolism before elimination. drugbank.com
Glucuronidation is a notable metabolic pathway in mice, rats, and dogs, but it is not a major pathway in humans. nih.gov In preclinical models, species-specific differences in metabolism are evident. For instance, dogs primarily produce a single metabolite, MNTX-3-glucuronide (M9), whereas mice and rats exhibit a broader range of metabolites. nih.gov
Table 1: Excretion of Intravenous Methylnaltrexone in Humans
| Excretion Pathway | Percentage of Dose Recovered | Source |
|---|---|---|
| Renal (Urine) | ~50%–53.6% | drugbank.com |
| Fecal (Feces) | ~17.3% |
Pharmacokinetic parameters such as clearance (CL) and elimination half-life (t½) are crucial for understanding a drug's disposition. In preclinical studies, these values are determined to predict the behavior of the compound in humans.
A pharmacokinetic analysis in juvenile male rhesus macaques following a subcutaneous administration of 0.15-mg/kg of this compound revealed a peak serum concentration (Cmax) of 114 ± 44 ng/mL, which was reached rapidly (Tmax of 0.25 hours). nih.gov While a specific elimination half-life was not reported in this study, the rapid time to peak concentration is a key finding. nih.gov
Studies comparing the metabolism of intravenous methylnaltrexone across different species found that the compound was metabolized to a greater extent in mice compared to rats, dogs, and humans. nih.gov This highlights the species-specific differences that are a critical consideration in preclinical modeling. In humans, the terminal half-life after intravenous administration is approximately 8 to 9 hours. nih.gov
Table 2: Pharmacokinetic Findings in Preclinical Models
| Parameter | Species | Finding | Source |
|---|---|---|---|
| Peak Serum Concentration (Cmax) | Rhesus Macaque | 114 ± 44 ng/mL | nih.gov |
| Time to Peak Concentration (Tmax) | Rhesus Macaque | 0.25 ± 0.00 h | nih.gov |
| Metabolism Comparison | Mice, Rats, Dogs | Metabolized to a higher extent in mice. Glucuronidation is a major pathway. | nih.gov |
Drug Interaction Potential through Metabolic and Transport Mechanisms
The potential for a drug to interact with other medications is significantly influenced by its engagement with metabolic enzymes and transport proteins. For methylnaltrexone, interactions with the Organic Cation Transporter (OCT) and P-glycoprotein (P-gp) are of particular interest.
Organic Cation Transporters (OCTs) are a family of proteins that facilitate the transport of cationic drugs and endogenous compounds across cell membranes in various organs, including the liver, kidneys, and intestines. nih.govfrontiersin.org P-glycoprotein (P-gp) is an efflux transporter, meaning it actively pumps substances out of cells, playing a significant role in limiting drug absorption and distribution, particularly at the blood-brain barrier. nih.gov
Research indicates that methylnaltrexone's interaction with these transporters is limited, reducing its potential for certain drug-drug interactions. In vitro studies suggest that methylnaltrexone is a substrate for the Organic Cation Transporter 1 (OCT1). scbdd.com This is relevant as OCT1 is involved in the hepatic and intestinal uptake of various compounds. scbdd.com Co-administration with a known OCT1 inhibitor could potentially increase plasma concentrations of methylnaltrexone. scbdd.com
Conversely, methylnaltrexone is not considered a significant substrate or inhibitor of P-glycoprotein. drugbank.com This characteristic distinguishes it from other peripherally acting μ-opioid receptor antagonists and means its plasma concentration is less likely to be affected by co-administered drugs that are P-gp inducers or inhibitors. The quaternary amine structure of methylnaltrexone restricts its ability to cross the blood-brain barrier, a feature independent of P-gp transport. wikipedia.orgguidetopharmacology.org
Table 3: Summary of Methylnaltrexone Interactions with Key Transporters
| Transporter | Interaction Type | Finding / Implication | Source |
|---|---|---|---|
| Organic Cation Transporter 1 (OCT1) | Substrate | Potential for interaction with OCT1 inhibitors. | scbdd.com |
| P-glycoprotein (P-gp) | Non-Substrate / Non-Inhibitor | Low potential for drug-drug interactions via this pathway. | drugbank.com |
Chemical Synthesis and Analytical Characterization Methodologies for Methylnaltrexone Bromide
Synthetic Routes and Stereoselective Approaches
Derivation from Naltrexone (B1662487) and Related Precursors
The primary route for synthesizing methylnaltrexone (B1235389) bromide involves the quaternization of the amine in naltrexone. chemdad.com This process increases the polarity of the molecule, which prevents it from crossing the blood-brain barrier. chemdad.comwikipedia.org A common method involves reacting naltrexone with methyl bromide in a solvent like 1-methyl-2-pyrrolidinone (B7775990) at elevated temperatures. chemdad.com Another approach utilizes the reaction of naltrexone alkali with methyl bromide in a mixture of acetone (B3395972) and dimethylformamide (DMF) at room temperature, followed by concentration under reduced pressure. google.com
To improve purity and yield, a multi-step synthesis can be employed. This involves first protecting the 3-hydroxyl group of naltrexone hydrochloride with a protecting group like tert-butyldimethylsilyl. google.com The protected intermediate, 3-O-tert-butyldimethylsilyl ether naltrexone, is then reacted with methyl bromide in a dipolar aprotic solvent. google.com The final step involves deprotection to yield methylnaltrexone bromide with high purity. google.com
Alternative methylating agents to methyl bromide have also been explored to avoid the need for pressurized reaction vessels and to simplify the process for industrial-scale production. google.com These methods may involve methylating the free naltrexone base with agents such as methyl iodide or dimethyl sulfate (B86663), followed by an anion exchange to introduce the bromide anion. google.com This circumvents the need for chromatographic ion exchange, which can be time-consuming and expensive. google.com
Stereoisomer Isolation and Characterization (R-MNTX, S-MNTX)
Methylnaltrexone exists as two stereoisomers, (R)-methylnaltrexone (R-MNTX) and (S)-methylnaltrexone (S-MNTX). The synthesis of methylnaltrexone typically results in the R-isomer as the desired product. The isolation and purification of R-MNTX are crucial as the stereoisomers may exhibit different pharmacological activities. google.com
High-performance liquid chromatography (HPLC) is a key technique for both analyzing and isolating the stereoisomers of methylnaltrexone. google.com By using a suitable chromatography column and mobile phase, it is possible to separate R-MNTX from S-MNTX and determine their relative amounts. google.com Pure S-MNTX can be synthesized for use as a standard in these chromatographic methods, which is essential for accurate characterization and purity assessment of the R-MNTX product. google.com
Recrystallization from a suitable solvent or mixture of solvents is another method used for the purification of R-MNTX and its intermediates. google.com This process, often used in conjunction with chromatography, helps to achieve high purity of the final R-MNTX product. google.com
Advanced Analytical Techniques for Compound Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for the quantitative determination of methylnaltrexone in biological matrices such as human serum and plasma. nih.govresearchgate.net This technique is essential for pharmacokinetic studies. nih.govnih.gov
A typical LC-MS/MS method involves protein precipitation from the serum or plasma sample, often using perchloric acid. nih.govresearchgate.net An internal standard, such as naltrexone, is added to ensure accuracy. nih.govresearchgate.net The separation is commonly performed on a reverse-phase column, like a RP18 column, with an isocratic mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. nih.govsigmaaldrich.com
The mass spectrometric detection is carried out in positive ionization mode, monitoring specific mass-to-charge ratio (m/z) transitions for both methylnaltrexone and the internal standard. For methylnaltrexone, the transition m/z 356.4 → 284.2 is often monitored. nih.govresearchgate.net These methods are validated for linearity, accuracy, precision, recovery, and stability, with a typical validation range for methylnaltrexone in serum being 0.5–250 ng/mL. nih.govsigmaaldrich.com LC-MS/MS has also been utilized to quantify methylnaltrexone and its metabolite, naltrexone, in mouse blood and brain tissue. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for profiling any related impurities. google.comfda.gov Impurity profiling is a critical aspect of quality control in pharmaceutical manufacturing, as impurities can affect the efficacy and safety of the drug product. researchgate.net
HPLC methods are developed to separate methylnaltrexone from its starting materials, by-products, and degradation products. google.comgoogle.com These methods typically use a C18 column and a gradient elution with a mobile phase consisting of a buffer and an organic solvent like methanol. google.comgoogle.com Detection is commonly performed using a UV detector at a wavelength of 230 nm. google.comgoogle.com
The validation of these HPLC methods demonstrates their ability to effectively detect and quantify known and unknown impurities. google.com For instance, a quality control standard might specify that the amount of naltrexone hydrochloride as an impurity should not exceed 0.4%, a single unknown impurity should not exceed 0.1%, and the total of all impurities should not exceed 1% of the sample. google.com The use of sophisticated instrumentation like HPLC coupled with mass spectrometry (LC-MS) can further aid in the identification and structural characterization of these impurities. ijprajournal.com
Chromatographic Methods for Stereoisomer Separation
The separation of the R and S stereoisomers of methylnaltrexone is a critical analytical challenge. As previously mentioned, HPLC is a primary tool for this purpose. google.com Specific HPLC methods have been developed to achieve the separation and quantification of the R-MNTX and S-MNTX isomers. google.com
In addition to analytical scale separations, preparative chromatographic techniques can be employed to isolate pure stereoisomers. One such technique is pH-zone-refining counter-current chromatography (CCC). nih.gov This method separates stereoisomeric acids based on differences in their acidity. nih.gov For example, a mixture of stereoisomeric acids can be separated using a two-phase solvent system and a retainer acid, with the eluted fractions monitored by a technique like gas chromatography-mass spectrometry (GC-MS). nih.gov While this specific example does not directly involve methylnaltrexone, the principle of using differences in physicochemical properties like acidity for chromatographic separation is applicable to the challenge of isolating stereoisomers.
Stability and Degradation Kinetics Studies
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation development, and therapeutic efficacy. This compound, a quaternary amine derivative of naltrexone, has been found to be surprisingly unstable, necessitating thorough investigation into its degradation pathways and the development of stable formulations. google.commagtechjournal.com
The degradation of this compound in aqueous solutions has been shown to follow apparent first-order kinetics. google.comfda.govresearchgate.net Several environmental factors significantly influence the rate of its degradation.
Temperature: The degradation of this compound is highly dependent on temperature. An increase in temperature leads to a larger degradation kinetic rate constant, indicating an accelerated breakdown of the compound. google.comfda.govresearchgate.net This positive correlation between temperature and degradation rate underscores the importance of controlled temperature storage for aqueous solutions of this compound.
pH: The pH of the aqueous solution is a critical determinant of this compound's stability. Research has demonstrated that the compound is most stable in an acidic environment, specifically at a pH of 3.51. google.comfda.govresearchgate.netselleckchem.com Deviation from this optimal pH, in either the acidic or alkaline direction, increases the degradation rate. This pH-dependent degradation profile is a crucial consideration for the formulation of liquid dosage forms.
Illumination: Exposure to light has been identified as a factor that facilitates the degradation of this compound. google.comfda.govresearchgate.net Therefore, protection from light is a necessary precaution for storing both the drug substance and its formulated products to maintain their potency and safety. Commercial formulations are recommended to be stored protected from light. researchgate.net
Metal Ion Catalysis: The presence of certain metal ions, particularly ferric ions (Fe³⁺), has been shown to catalyze the degradation of this compound in aqueous solutions. google.comfda.govresearchgate.net This catalytic effect suggests that the inclusion of chelating agents in liquid formulations could enhance the stability of the compound by sequestering trace metal impurities. Studies on other compounds have also shown that metal ions like Cu²⁺ and Sn²⁺ can accelerate degradation, with Fe²⁺ having a significant catalytic effect.
The following table summarizes the influence of various stress conditions on the degradation of this compound.
| Stress Factor | Condition | Observation | Reference |
| Temperature | Increased Temperature | Degradation rate constant increases significantly. | google.comfda.gov |
| pH | pH ≠ 3.51 | Degradation rate increases as pH deviates from 3.51. | google.comfda.gov |
| Illumination | Exposure to Light | Facilitates degradation. | google.comfda.gov |
| Metal Ions | Presence of Fe³⁺ | Catalyzes and accelerates degradation. | google.comfda.gov |
This table is illustrative, based on qualitative findings from the cited sources. Specific quantitative data on degradation rate constants under varying conditions were not available in the reviewed literature.
Given the inherent instability of methylnaltrexone, significant research has been directed towards developing stable pharmaceutical formulations. google.commagtechjournal.com These efforts have explored both liquid and solid dosage forms, incorporating various excipients to minimize degradation.
Parenteral Formulations: For parenteral administration, stable aqueous solutions have been developed. A commercial formulation for subcutaneous injection contains this compound along with edetate calcium disodium (B8443419) (a chelating agent), glycine (B1666218) hydrochloride (a buffering agent), and sodium chloride (an isotonicity agent). researchgate.net The inclusion of a chelating agent like edetate calcium disodium is crucial to sequester metal ions that can catalyze degradation. google.com The buffering agent helps maintain the pH within a stable range, which for some formulations is specified to not exceed 4.25. google.com Stability studies on commercial-scale batches of this type of formulation have demonstrated an expiry of 24 months when stored at room temperature (20-25°C) and protected from light. researchgate.net
Lyophilized Formulations: Lyophilization, or freeze-drying, is another strategy employed to enhance the stability of methylnaltrexone. This process removes water from the drug product, which can be crucial for a compound susceptible to hydrolysis. Stable lyophilized formulations of methylnaltrexone have been developed, which may contain a cryoprotecting agent like mannitol. google.comfda.gov Upon reconstitution with water, these formulations are designed to have a pH between 2 and 6. fda.gov Comparative studies have shown that lyophilized formulations can exhibit superior stability over simple buffered solutions.
The table below presents data from a study comparing the stability of different methylnaltrexone formulations, highlighting the percentage of total related substances found at various stages.
| Formulation Number | Key Ingredient/Type | pH | Total Related Substances (%) - Unautoclaved | Total Related Substances (%) - Autoclaved | Total Related Substances (%) - 2 Months at Room Temp | Reference |
| 1 | Monothioglycerol | 3.5 | 0.13 | 0.91 | 1.10 | fda.gov |
| 2 | Citrate Buffer | 5 | 0.12 | 0.23 | 0.16 | fda.gov |
| 3 | Citrate Buffer | 3.6 | 0.16 | 0.61 | 0.48 | fda.gov |
| 4 | Acetate Buffer | 3.5 | 0.20 | 1.39 | 1.26 | fda.gov |
| 5 | Lyophilized (using Mannitol) | - | 0.14 | n/a | 0.15 | fda.gov |
| 6 | Lyophilized (using Lactose) | - | 0.12 | n/a | 0.15 | fda.gov |
This data demonstrates the effectiveness of specific buffering systems and lyophilization in maintaining the stability of methylnaltrexone, as indicated by the lower percentage of degradation products.
Emerging Research Paradigms and Future Directions for Methylnaltrexone Bromide
Novel Mechanistic Insights and Unexplored Peripheral Opioid Receptor Modulations
While the primary mechanism of methylnaltrexone (B1235389) bromide is the blockade of peripheral mu-opioid receptors in the gastrointestinal tract, recent studies have begun to uncover novel mechanistic insights that extend beyond this established action. wikipedia.orgdrugbank.com These emerging findings suggest a more complex pharmacological profile and open up new avenues for its therapeutic application.
One of the most intriguing areas of new research is the potential for methylnaltrexone to prevent the development of opioid tolerance. Chronic opioid use can lead to a decrease in their analgesic efficacy, a phenomenon known as tolerance. Animal studies have suggested that peripheral µ-opioid receptors on primary afferent nociceptors play a crucial role in the development of both antinociceptive tolerance and opioid-induced hyperalgesia (OIH). By blocking these peripheral receptors, methylnaltrexone bromide may prevent the downstream signaling changes in the central nervous system that contribute to tolerance, while still allowing for central analgesia.
Furthermore, some research has pointed towards a slight, centrally mediated opioid agonist effect of methylnaltrexone. In a study with healthy volunteers, methylnaltrexone alone was observed to induce a slight degree of miosis (pupil constriction), a known central effect of opioid agonists. nih.govcancernetwork.com This finding was unexpected given its classification as a peripheral antagonist and suggests that a small amount of the drug may cross the blood-brain barrier, exerting subtle central effects. nih.gov This challenges the absolute peripheral selectivity of methylnaltrexone and warrants further investigation into its central nervous system interactions.
Recent preclinical studies have also indicated that methylnaltrexone may possess anti-proliferative properties in cancer cells. This research suggests that beyond its supportive care role in managing OIC, methylnaltrexone could potentially have a direct impact on tumor growth and may even enhance the efficacy of certain chemotherapeutic agents. uchicagomedicine.org This discovery could significantly broaden the therapeutic scope of methylnaltrexone in oncology.
Role in Opioid-Induced Gut Microbiome Alterations (Dysbiosis Research)
The gut microbiome, the complex ecosystem of microorganisms residing in the gastrointestinal tract, is increasingly recognized for its profound impact on human health and disease. Opioid use has been shown to significantly alter the composition and function of the gut microbiome, leading to a state of dysbiosis. This dysbiosis is characterized by a decrease in beneficial bacteria and an increase in pathogenic bacteria, which can contribute to the gastrointestinal side effects of opioids, including constipation.
Emerging research suggests that peripherally acting mu-opioid receptor antagonists, like this compound, may play a role in mitigating these opioid-induced changes to the gut microbiome. By blocking the effects of opioids on the gut, these antagonists can help to restore a healthier microbial balance. While direct clinical studies on methylnaltrexone's effect on the gut microbiome are still in early stages, the principle has been demonstrated with related compounds like naloxone (B1662785), which has been shown to normalize morphine-induced gut dysbiosis in animal models.
The restoration of a healthy gut microbiome by methylnaltrexone could have implications beyond the relief of constipation. A balanced gut microbiome is crucial for proper immune function, nutrient metabolism, and even mental health. Therefore, by reversing opioid-induced dysbiosis, methylnaltrexone may offer broader health benefits to patients on long-term opioid therapy.
Development of Gut-Selective Mu-Opioid Receptor Antagonists
This compound is a key player in the class of peripherally acting mu-opioid receptor antagonists (PAMORAs), which have been specifically designed to be gut-selective. The development of these agents represents a significant advancement in the management of opioid-induced bowel dysfunction, as they can alleviate the peripheral side effects of opioids without compromising their central analgesic effects. nih.gov
Several other gut-selective mu-opioid receptor antagonists have been developed and are in various stages of clinical use, including naldemedine (B609404) and alvimopan. nih.govnih.gov A comparative overview of these agents highlights the nuances within this drug class.
| Compound | Primary Indication(s) | Key Features |
| This compound | Opioid-induced constipation in chronic non-cancer pain and advanced illness. clinicaltrials.govdovepress.com | Quaternary amine structure limits blood-brain barrier penetration. wikipedia.org Available in subcutaneous and oral formulations. youtube.com |
| Naldemedine | Opioid-induced constipation in adults with chronic non-cancer pain. nih.gov | Derivative of naltrexone (B1662487) with a side chain that limits CNS penetration. nih.gov Available as an oral tablet. nih.gov |
| Alvimopan | Postoperative ileus following bowel resection. nih.gov | Restricted to short-term hospital use due to potential cardiovascular risks with long-term use. nih.gov |
While all three agents act as peripheral mu-opioid receptor antagonists, they differ in their specific indications, chemical structures, and clinical use profiles. The ongoing development and study of these and other gut-selective antagonists will likely lead to more tailored therapeutic approaches for patients with opioid-induced bowel dysfunction.
Investigation of Stereoisomer-Specific Pharmacological Activities (e.g., S-MNTX agonist activity)
The pharmacological activity of a drug can be significantly influenced by its stereochemistry. Many drugs exist as stereoisomers, which are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. These differences in spatial arrangement can lead to different interactions with biological targets such as receptors and enzymes, resulting in varied pharmacological effects.
This compound possesses a chiral center, meaning it can exist as different stereoisomers. The form of methylnaltrexone that is used clinically is the (R)-isomer. There has been some interest in the pharmacological activities of other stereoisomers, such as the (S)-isomer of methylnaltrexone (S-MNTX).
It has been postulated that the S-MNTX isomer may exhibit agonist activity at the mu-opioid receptor, in contrast to the antagonist activity of the R-isomer. However, there is currently a lack of publicly available, peer-reviewed research that specifically details or confirms the agonist activity of S-MNTX. Further investigation into the stereoisomer-specific pharmacology of methylnaltrexone is warranted to fully understand the structure-activity relationship of this compound and to explore the potential therapeutic applications of its different isomers.
Advanced Formulation Research and Delivery Systems
To improve patient convenience, adherence, and the therapeutic profile of this compound, research into advanced formulations and drug delivery systems is an active area of investigation. Beyond the currently available subcutaneous and oral tablet formulations, several novel approaches are being explored. youtube.com
One area of focus is the development of enteric-coated oral formulations . An enteric coating is a polymer barrier applied to oral medications that prevents their dissolution or disintegration in the gastric environment. nih.gov For a drug like methylnaltrexone, which has low oral bioavailability, an enteric-coated formulation could protect the drug from degradation in the stomach and allow for targeted release in the small intestine, potentially improving its absorption and efficacy. nih.gov
Lyophilized (freeze-dried) formulations for parenteral administration have also been developed. google.com Lyophilization can improve the stability and shelf-life of the drug product and allows for rapid reconstitution before administration. google.com
Future research may also explore more advanced drug delivery technologies, such as:
Liposomal formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs. nih.gov Liposomal delivery could potentially enhance the absorption and targeted delivery of methylnaltrexone.
Nanoparticle-based delivery systems: Nanoparticles can be engineered to carry drugs and release them in a controlled manner at specific sites in the body.
Transdermal delivery systems: A transdermal patch could provide sustained, controlled release of methylnaltrexone through the skin, offering a non-invasive alternative to injections. mdpi.com Research into microneedle-assisted transdermal delivery of the related compound naltrexone has shown promise. mdpi.com
These advanced formulation strategies hold the potential to optimize the pharmacokinetic profile of this compound, leading to improved therapeutic outcomes and a better patient experience.
Q & A
Q. What is the pharmacological rationale for methylnaltrexone bromide’s selective peripheral μ-opioid receptor antagonism?
Methylnaltrexone’s quaternary ammonium structure (N-methylation of naltrexone) confers polarity, limiting its ability to cross the blood-brain barrier. This ensures antagonism of peripheral μ-opioid receptors (e.g., in the gastrointestinal tract) without reversing central opioid analgesia. Methodologically, this can be validated via comparative pharmacokinetic studies measuring cerebrospinal fluid penetration using techniques like LC-MS/MS .
Q. What analytical methods are critical for ensuring this compound’s compliance with pharmacopeial standards?
Key tests include:
- Optical rotation (−160° to −166° at 10 mg/mL in water) to confirm enantiomeric purity.
- HPLC quantification of related compounds (e.g., compound A, with a relative response factor of 1.3).
- Endotoxin testing (≤0.25 USP Units/mg) for injectable formulations. These methods are standardized in pharmacopeial monographs and require validation per ICH guidelines .
Q. How are randomized controlled trials (RCTs) designed to evaluate methylnaltrexone’s efficacy in opioid-induced constipation (OIC)?
RCTs typically use double-blind, placebo-controlled designs with primary endpoints like time to laxation. For example, studies in advanced cancer patients (e.g., Yuan et al., 2000) administered subcutaneous methylnaltrexone (8–12 mg) and monitored outcomes within 4 hours. Blinding is maintained using matched placebo injections, while statistical power is calculated based on historical response rates (~50–60% vs. 15–30% for placebo) .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy outcomes in methylnaltrexone trials across patient subgroups (e.g., chronic pain vs. advanced cancer)?
Variability may arise from differences in opioid tolerance, baseline constipation severity, or comorbidities. Advanced methods include:
Q. What methodologies are employed to characterize degradation products like WYE-120318 in methylnaltrexone formulations?
Degradation pathways (e.g., benzilic acid rearrangement) are identified using:
- High-performance liquid chromatography (HPLC) with UV/HRMS detection for impurity isolation.
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to elucidate structural changes.
- Forced degradation studies under stress conditions (heat, light, pH extremes) to validate stability profiles .
Q. How should pharmacokinetic studies be designed to assess methylnaltrexone’s peripheral vs. central compartment penetration?
- Cerebrospinal fluid (CSF) sampling paired with plasma measurements to calculate CSF/plasma ratios.
- Autoradiography or PET imaging with radiolabeled methylnaltrexone to visualize distribution.
- In vitro models (e.g., MDCK-MDR1 cells) to quantify P-glycoprotein efflux, which limits CNS uptake .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
